Product packaging for 6-Methyl-6-heptenenitrile(Cat. No.:CAS No. 6887-97-4)

6-Methyl-6-heptenenitrile

Cat. No.: B1315065
CAS No.: 6887-97-4
M. Wt: 123.2 g/mol
InChI Key: ZMKLVCPTSRCYGO-UHFFFAOYSA-N
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Description

Significance of Nitrile and Alkene Functionalities in Chemical Building Blocks

The utility of any chemical building block is defined by the reactivity of its functional groups. In 6-Methyl-6-heptenenitrile, the nitrile and alkene moieties represent two of the most versatile functional groups in organic chemistry.

The nitrile group (-C≡N) is a valuable precursor to a wide array of other functionalities. chemistryviews.org Through hydrolysis, it can be converted into carboxylic acids or amides. pearson.com Reduction of the nitrile group yields primary amines, which are fundamental components of many biologically active molecules and polymers. pearson.com Furthermore, the unique electronic nature of the nitrile group, with its electrophilic carbon and nucleophilic nitrogen, allows it to participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides, to form heterocyclic structures. researchgate.net

The alkene group (C=C) , particularly a terminal alkene, is a cornerstone of modern synthetic transformations. It can undergo a plethora of reactions, including:

Hydrofunctionalization: The addition of H-X across the double bond, such as hydrohalogenation, hydration, and hydroamination, to introduce new functional groups.

Oxidative Cleavage: Reactions like ozonolysis can break the double bond to form carbonyl compounds.

Metathesis: Alkene metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. nih.gov

Polymerization: Terminal alkenes can serve as monomers in the synthesis of polymers.

The presence of both these functionalities in a single molecule like this compound offers the potential for sequential or orthogonal chemical modifications, allowing for the construction of complex molecular architectures from a relatively simple starting material.

Overview of Research Trajectories for Alkene-Containing Nitrile Compounds

Research involving alkene-containing nitriles generally follows several key trajectories, leveraging the dual reactivity of these compounds. One major area of focus is the development of new catalytic methods for their synthesis. For instance, the hydrocyanation of dienes is a well-established industrial process for producing unsaturated nitriles. tue.nltue.nl More recent research has explored transition-metal-catalyzed cross-metathesis reactions to generate substituted alkenyl nitriles with high stereoselectivity. nih.gov

Another significant research direction is the use of alkene-containing nitriles in cycloaddition reactions. The alkene can act as a dienophile in Diels-Alder reactions, while the nitrile can participate in dipolar cycloadditions. mdpi.com This allows for the rapid construction of complex cyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.

Furthermore, the development of tandem reactions that simultaneously transform both the alkene and nitrile functionalities is an area of active investigation. Such strategies are highly desirable as they increase synthetic efficiency by reducing the number of separate reaction steps. For example, a reaction sequence could involve the intramolecular cyclization of an alkene onto a nitrile-derived intermediate.

While specific research on this compound is not extensively documented in publicly available literature, its structure fits within the broader class of compounds being explored in these research areas. The principles and methodologies developed for other alkene-containing nitriles can be logically extended to predict the potential reactivity and synthetic utility of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B1315065 6-Methyl-6-heptenenitrile CAS No. 6887-97-4

Properties

IUPAC Name

6-methylhept-6-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLVCPTSRCYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501692
Record name 6-Methylhept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6887-97-4
Record name 6-Methylhept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methyl 6 Heptenenitrile

Classical Organic Synthesis Approaches to 6-Methyl-6-heptenenitrile

Traditional organic synthesis provides foundational methods for constructing the this compound molecule. These approaches often rely on well-established reaction types that build the carbon skeleton and introduce the requisite functional groups in a sequential manner.

Condensation Reactions in this compound Synthesis

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. nih.gov The synthesis of nitriles through condensation pathways typically involves the formation of an amide from a carboxylic acid, followed by dehydration.

A plausible route to this compound begins with its corresponding carboxylic acid, 6-methyl-6-heptenoic acid. This acid can be prepared through various means, including the pyrolysis of ω-heptanolactone derived from cycloheptanone. chemicalbook.com Once obtained, 6-methyl-6-heptenoic acid can be converted to 6-methyl-6-heptenamide. This is often achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride) and then reacting it with ammonia (B1221849). The resulting primary amide is then subjected to a dehydration agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the target nitrile, this compound. acs.org

A similar strategy has been documented for the synthesis of the isomeric 6-methyl-5-heptenenitrile, where 6-methyl-5-heptenoic acid is condensed with ammonia and subsequently dehydrated. acs.org This highlights the general applicability of the condensation-dehydration sequence for preparing unsaturated nitriles.

Multi-step Linear Synthetic Strategies for this compound

Multi-step linear syntheses involve a sequence of reactions where the product of one step becomes the starting material for the next. libretexts.org This approach allows for the gradual construction of complex molecules from simpler, commercially available precursors. youtube.comyoutube.com

One potential multi-step strategy to synthesize this compound is the Wittig reaction. libretexts.orgorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.org In this context, a suitable starting material would be 6-cyanohexanal. The reaction of 6-cyanohexanal with a Wittig reagent derived from isopropyltriphenylphosphonium (B8661593) bromide would install the isopropenyl group (=C(CH₃)₂) at the desired position, yielding this compound. The Wittig reaction is particularly advantageous because it fixes the position of the double bond, avoiding the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org

Table 1: Plausible Multi-step Wittig Synthesis for this compound

StepStarting MaterialReagentsIntermediate/ProductReaction Type
16-Bromohexanenitrile1. Triphenylphosphine (PPh₃) 2. Strong base (e.g., n-BuLi)Isopropyltriphenylphosphonium ylide precursorNucleophilic Substitution & Ylide formation
2AcetoneIsopropyltriphenylphosphonium ylide6-Cyanohexan-2-one (Hypothetical intermediate for alternative route)Wittig Reaction
36-OxoheptanenitrileMethylenetriphenylphosphorane (Ph₃P=CH₂)This compoundWittig Reaction

This table outlines a conceptual pathway. An alternative, more direct Wittig approach would involve reacting 6-oxobutyronitrile with an isopropenyl-derived ylide.

Another linear approach involves nucleophilic substitution with a cyanide source. For example, starting with a suitable 6-halo-1-methyl-1-hexene derivative, treatment with sodium or potassium cyanide in a polar aprotic solvent would introduce the nitrile functionality via an Sₙ2 reaction, completing the carbon skeleton of this compound. The challenge in this route lies in the synthesis of the specific haloalkene precursor.

Catalytic Synthesis of this compound and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metals, in particular, offer powerful catalytic cycles for constructing complex molecules like this compound.

Transition Metal-Catalyzed Routes to this compound

Catalysis by transition metals such as palladium and rhodium enables a wide range of transformations, including cross-coupling, hydroformylation, and cyclization reactions, which are applicable to the synthesis of unsaturated nitriles and related frameworks.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govuwindsor.ca These reactions typically couple an organometallic reagent with an organic halide or triflate. uwindsor.ca A hypothetical synthesis of this compound could employ a Negishi or Suzuki coupling.

For instance, a Negishi coupling could involve the reaction of an organozinc reagent, such as isopropenylzinc bromide, with a 6-halo-hexanenitrile (e.g., 6-bromohexanenitrile). In the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, the coupling would form the desired C(sp²)-C(sp³) bond, yielding this compound. The tolerance of many palladium catalysts to functional groups like nitriles makes this a viable, albeit underexplored, approach for this specific target. uit.nosci-hub.se

While direct palladium-catalyzed coupling involving aliphatic nitriles is less common, the principles are well-established for a variety of substrates, showcasing the potential for developing a specific method for this target. uit.no

Table 2: Conceptual Palladium-Catalyzed Cross-Coupling

Coupling TypeSubstrate 1Substrate 2Catalyst System (Example)Product
Negishi6-BromohexanenitrileIsopropenylzinc bromidePd(PPh₃)₄This compound
Suzuki6-BromohexanenitrileIsopropenylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)This compound

Rhodium catalysts are exceptionally effective for hydroformylation, a process that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. illinois.eduacs.org This reaction is highly relevant to the synthesis of functionalized nitriles from unsaturated precursors. scilit.com Studies on the hydroformylation of unsaturated nitriles like allyl cyanide have demonstrated that rhodium catalysts, particularly when modified with phosphite (B83602) ligands like BINAPHOS, can achieve good selectivity. scilit.com

A key rhodium-catalyzed strategy is the tandem isomerization-hydroformylation. researchgate.net This allows for the conversion of internal alkenes to terminal aldehydes, which are often the desired products. This process is initiated by a rhodium-hydride species that isomerizes the double bond along the carbon chain until it reaches the terminal position, where it undergoes irreversible hydroformylation. illinois.edu

Furthermore, rhodium-catalyzed hydroformylation can initiate powerful domino cyclization sequences. researchgate.netrsc.org In these reactions, the aldehyde formed in situ from an unsaturated amide (which can be derived from a nitrile) triggers spontaneous intramolecular cyclizations. researchgate.net For example, the hydroformylation of an amide bearing a terminal alkene can lead to an N-acyliminium ion intermediate, which is then trapped by another intramolecular nucleophile to construct complex bicyclic systems in a single pot. researchgate.net While not a direct synthesis of this compound, this methodology showcases the advanced application of rhodium catalysis in building complex molecular architectures starting from simple unsaturated precursors related to nitriles. acs.orgresearchgate.netscholaris.ca

Biocatalytic Approaches to Nitrile Synthesis and Transformation

The synthesis and transformation of nitriles through biocatalysis represents a significant advancement in green chemistry, offering an alternative to traditional chemical methods that often rely on harsh conditions and toxic reagents like cyanide. acs.orgnih.gov Enzymatic pathways operate under mild conditions, such as ambient temperature and pressure in aqueous environments, leading to high selectivity and reduced energy consumption and waste generation. uva.nlmdpi.com

Key enzymes in nitrile biocatalysis include aldoxime dehydratases, which synthesize nitriles directly from aldoximes, and nitrile hydratases or nitrilases, which transform nitriles into valuable amides and carboxylic acids, respectively. researchgate.netfrontiersin.org These enzymatic processes are central to developing sustainable industrial routes for producing a wide array of nitrile-containing compounds and their derivatives. mdpi.com

While specific studies detailing the direct enzymatic synthesis of this compound are not prominently documented, a highly plausible pathway can be proposed based on established biocatalytic reactions for other aliphatic nitriles. The most viable route involves the use of an aldoxime dehydratase (Oxd). mdpi.com This enzyme class catalyzes the dehydration of an aldoxime precursor to form the corresponding nitrile group (-C≡N).

The synthesis would proceed via a two-step process:

Oximation: The precursor aldehyde, 6-methyl-6-heptenal, undergoes condensation with hydroxylamine (B1172632) to form 6-methyl-6-heptenal oxime.

Enzymatic Dehydration: An aldoxime dehydratase, typically from a microbial source, catalyzes the removal of a water molecule from the oxime to yield this compound. acs.org

Aldoxime dehydratases from various microorganisms, including Bacillus sp. OxB-1 and Pseudomonas chlororaphis B23, have demonstrated broad substrate specificity, successfully converting a range of linear and branched aliphatic aldoximes into nitriles with high efficiency. mdpi.comnih.gov This suggests that 6-methyl-6-heptenal oxime would be a suitable substrate for this enzymatic transformation. These processes can achieve very high substrate loadings and productivity, underscoring their industrial potential. mdpi.com

Table 1: Examples of Aliphatic Nitrile Synthesis using Aldoxime Dehydratases

This table illustrates the capability of aldoxime dehydratases to synthesize various aliphatic nitriles, suggesting the feasibility of applying this method for this compound production.

Substrate (Aldoxime)Enzyme (Source)Product (Nitrile)Conversion/YieldReference
HexanaldoximeOxdB (Bacillus sp. OxB-1)Hexanenitrile>99% Conversion mdpi.com
OctanaldoximeOxdB (Bacillus sp. OxB-1)Octanenitrile>99% Conversion mdpi.com
Adipaldehyde dioximeOxdA (Pseudomonas chlororaphis B23)Adiponitrile80% Yield nih.gov
PhenylacetaldoximeOxdB (Bacillus sp. OxB-1)Phenylacetonitrile>99% Conversion researchgate.net

The industrial viability of biocatalytic processes often depends on the performance of the enzyme, including its activity, stability, and substrate specificity. Protein engineering has emerged as a critical tool for tailoring biocatalysts for specific applications in nitrile chemistry. rsc.org Both rational design and directed evolution strategies are employed to enhance enzymes like nitrile hydratases and aldoxime dehydratases.

Engineering Nitrile Hydratases (NHase): Nitrile hydratases convert nitriles to amides and are a primary target for engineering. frontiersin.org A key strategy involves modifying the substrate access tunnel to the enzyme's active site. rsc.org For instance, the substrate preference of the Fe-type NHase from Pseudomonas fluorescens was successfully shifted from aliphatic nitriles to aromatic nitriles by mutating a single residue at the tunnel's entrance. This change enlarged the substrate-binding pocket and increased hydrophobic interactions, boosting catalytic efficiency (kcat/Km) for the new substrate by over 17-fold. nih.gov Similarly, engineering the tunnel entrance of an NHase broadened its scope to accommodate bulky substrates, which the wild-type enzyme could not process effectively. rsc.orgresearchgate.net Such modifications would be essential to optimize an enzyme for the hydration of a branched, unsaturated substrate like this compound.

Engineering Aldoxime Dehydratases (Oxd): Rational engineering approaches have also been applied to aldoxime dehydratases. By analyzing protein sequences and identifying aggregation hotspots, researchers have successfully created enzyme variants with improved activity. researchgate.net For the aldoxime dehydratase from Bacillus sp. OxB-1, a single mutation resulted in a 1.8-fold increase in enzymatic activity, partly by improving the incorporation of the essential heme cofactor. researchgate.net These engineering successes demonstrate the potential to create highly efficient, tailor-made biocatalysts for the synthesis of specific target molecules like this compound.

Table 2: Selected Studies on Engineering Biocatalysts for Nitrile Chemistry

This table highlights key engineering strategies and their outcomes, demonstrating the power of protein modification to enhance enzyme function for nitrile synthesis and transformation.

Enzyme (Source)Engineering StrategyTarget Substrate TypeResultReference
Nitrile Hydratase (Pseudomonas fluorescens)Substrate access tunnel mutation (αQ86W)Aromatic nitriles (Benzonitrile)17.32-fold increase in catalytic efficiency (kcat/Km); shift in preference from aliphatic to aromatic nih.gov
Nitrile Hydratase (Pseudomonas putida)Mutation of tunnel entrance residuesBulky nitriles1.6- to 14.6-fold improvement in specific activity toward bulky substrates rsc.org
Aldoxime Dehydratase (Bacillus sp. OxB-1)Rational design based on hydropathy inversionAliphatic aldoximes (Z-phenylacetaldoxime)1.8-fold increase in specific activity researchgate.net
Nitrile Hydratase (Geobacillus pallidus)Site-directed mutagenesis (double mutant βF52G/βF55L)Homoaromatic nitriles (Benzonitrile)8-fold decrease in KM; shifted specificity from aliphatic to aromatic uwc.ac.za

Mechanistic Investigations of Reactions Involving 6 Methyl 6 Heptenenitrile

Reaction Mechanisms of Nitrile Group Transformations in 6-Methyl-6-heptenenitrile

The nitrile group in this compound is a key functional handle that can be transformed into various other functionalities, including amines and carboxylic acids. The mechanisms of these transformations are of significant interest.

Hydrolysis Pathways of the Nitrile Moiety

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This process can be catalyzed by acids or bases, or mediated by enzymes.

In the context of plant biology, nitrilases are enzymes that catalyze the hydrolysis of nitriles. Studies on Arabidopsis have shown that nitrilases, specifically from the NIT1-subfamily, can act on various nitrile-containing substrates. While the primary focus of these studies is often on indole-3-acetonitrile, the enzymatic activity of recombinant NIT1-subfamily proteins has been tested with 6-heptenenitrile (B1334561) as a substrate. wur.nlnih.gov For instance, the chemical compound 'Heatin' has been shown to inhibit the activity of these nitrilases, reducing the turnover of 6-heptenenitrile. nih.gov This suggests a direct interaction between the enzyme and the nitrile substrate, proceeding through a mechanism typical for nitrilase-catalyzed hydrolysis, which involves the binding of the nitrile to the enzyme's active site followed by nucleophilic attack of a cysteine residue and subsequent hydrolysis.

The enzymatic hydrolysis of glucosinolates in Brassicaceae species can lead to the formation of various volatile compounds, including nitriles. While not directly studying this compound, research on the hydrolysis products of these plants provides a parallel for understanding the enzymatic breakdown of nitriles in biological systems. semanticscholar.org

Biocatalytic hydrolysis of nitriles using whole-cell or isolated enzymes like nitrile hydratases and amidases offers a green alternative to chemical methods. researchgate.net These enzymatic processes operate under mild conditions and can exhibit high selectivity. The general mechanism involves either a nitrilase that directly converts the nitrile to a carboxylic acid and ammonia (B1221849), or a two-step process involving a nitrile hydratase to form an amide, followed by an amidase that hydrolyzes the amide to the carboxylic acid.

Cycloaddition Reactions Involving the Alkene and Nitrile Functions

The presence of both an alkene and a nitrile group in this compound allows for its participation in intramolecular cycloaddition reactions, leading to the formation of complex cyclic structures.

A notable example is the use of 6-heptenenitrile in the synthesis of myrioneuron alkaloids. nih.gov In a key step, a tandem oxime formation/N-alkylation/intramolecular nitrone [3+2] cycloaddition cascade is employed. nih.gov The process begins with the conversion of an aldehyde (derived from 6-heptenenitrile) to an oxime, which is then N-alkylated to form a cyclic nitrone. nih.gov This intermediate subsequently undergoes a diastereoselective intramolecular [3+2] cycloaddition with the pendant olefin of the original 6-heptenenitrile backbone to construct the decahydroquinoline (B1201275) core of the alkaloid. nih.gov

Another approach involves an intramolecular [2+2] cycloaddition, which can be promoted by silver hexafluoroantimonate and t-BuCl, to furnish a cyclobutene (B1205218) intermediate. nih.gov This is followed by a retro-Mannich fragmentation and reclosure via a Mannich reaction to expand the four-membered ring to a six-membered ring, forming a tricyclic core. nih.gov

Mechanistic Studies of Alkene Functionalization in this compound

The terminal double bond in this compound is susceptible to a range of functionalization reactions, including additions and radical-mediated processes.

Electrophilic and Nucleophilic Additions to the Alkene

The alkene moiety can undergo various addition reactions. For instance, in the synthesis of certain alkaloids, 6-heptenenitrile is first alkylated and then undergoes further transformations where the alkene participates in cyclization reactions. nih.govub.edu

Ruthenium-catalyzed oxa-Michael additions to α,β-unsaturated nitriles have been studied, showcasing a metal-ligand cooperative pathway. rug.nl Although not specifically using this compound, these studies provide a mechanistic framework where the nitrile group activates the substrate for nucleophilic attack by an alcohol. The reaction is proposed to proceed through a concerted six-membered transition state, avoiding the need for an external base. rug.nl

Radical Pathways and Their Mechanistic Implications

Radical reactions offer another avenue for the functionalization of the alkene in this compound. Photocatalytic hydrogen atom transfer (HAT) from C(sp3)–H bonds to alkenes has emerged as a powerful tool for C-C bond formation. rsc.org This approach allows for the direct functionalization of alkenes under mild conditions, often utilizing visible light photocatalysts. The mechanism typically involves the generation of a radical from a C(sp3)–H donor via HAT, which then adds to the alkene double bond.

Catalytic Reaction Mechanism Elucidation for this compound Transformations

Various catalytic systems have been developed for reactions involving this compound and related unsaturated nitriles. Elucidating the mechanisms of these catalytic cycles is key to optimizing reaction conditions and expanding their scope.

Iron-catalyzed cross-coupling reactions of alkyl halides with alkyl Grignard reagents have been investigated, with studies on the role of ligands like Xantphos. researchgate.net In a related context, iron catalysis has been employed for the direct synthesis of unprotected primary amines from nitriles, including 6-heptenenitrile, through a reductive process. Mechanistic studies, including DFT calculations, have been performed to understand the catalytic cycle. ethz.ch

Rhodium-catalyzed hydroformylation-initiated bicyclization of amides derived from unsaturated acids provides a method for constructing azabicyclic systems. acs.org While the direct substrate is an amide, the precursor unsaturated acids can be prepared from the corresponding nitriles. The mechanism involves the hydroformylation of the double bond to form an aldehyde, which then undergoes intramolecular cyclization reactions.

The following table summarizes key mechanistic features of reactions involving this compound and related compounds.

Reaction TypeKey Mechanistic FeatureCatalyst/ReagentIntermediate(s)Ref.
Nitrile Hydrolysis Enzymatic catalysisNitrilase (e.g., NIT1-subfamily)Enzyme-substrate complex wur.nlnih.gov
[3+2] Cycloaddition Intramolecular nitrone-olefin cycloaddition-Cyclic nitrone nih.gov
Oxa-Michael Addition Metal-ligand cooperationRuthenium pincer complexRuthenium-alkoxide rug.nl
Alkene Functionalization Photocatalytic Hydrogen Atom TransferVisible light photocatalystCarbon-centered radical rsc.org
Reductive Amination Iron-catalyzed reductionIron complexIron-nitrile complex ethz.ch
Hydroformylation/Cyclization Domino reactionRhodium complexAldehyde acs.org

Role of Metal Carbenes in C-H Functionalization

The functionalization of otherwise unactivated carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering atom-economical routes to complex molecules. bohrium.com One of the most powerful methods for achieving this is through the insertion of a metal carbene into a C-H bond. Current time information in Bangalore, IN.rsc.org This reaction class is distinct from C-H activation pathways where a metal center directly inserts into the C-H bond. rsc.org Instead, it involves the formal insertion of a carbene, a neutral carbon atom with only six valence electrons, which is stabilized and rendered selective by a transition metal catalyst. rsc.orgacs.org

The general mechanism for metal carbene C-H insertion begins with the generation of a carbene precursor, most commonly a diazo compound. Current time information in Bangalore, IN.dicp.ac.cn In the presence of a transition metal catalyst, typically based on rhodium or copper, the diazo compound extrudes dinitrogen gas to form a transient, highly reactive metal carbene intermediate. Current time information in Bangalore, IN.rsc.orgdicp.ac.cn This intermediate is electrophilic and can react with C-H bonds. caltech.edu The reaction is believed to proceed via a concerted, three-centered transition state where the metal-stabilized carbene interacts with the C-H bond, leading to simultaneous C-C bond formation and hydrogen migration. rsc.orgcaltech.edu

The reactivity and selectivity of these carbenes can be tuned by the choice of metal, the ligands on the metal, and the electronic properties of the carbene itself (e.g., acceptor, donor/acceptor substituted). caltech.edu Intramolecular reactions are particularly effective, as the reacting C-H bond is held in proximity to the carbene by a molecular tether, which helps control regioselectivity. Current time information in Bangalore, IN.

While this methodology is well-established for creating five- and six-membered rings, its specific application to substrates like this compound is not prominently documented in peer-reviewed literature. A hypothetical intramolecular C-H insertion involving a derivative of this compound would require its conversion to a suitable diazo precursor. Subsequent treatment with a catalyst like dirhodium tetraacetate would generate a rhodium carbene, which could then undergo intramolecular insertion into one of the C-H bonds along the alkyl chain to form a new cyclic structure.

Table 1: Key Features of Metal Carbene C-H Insertion Reactions

FeatureDescriptionRelevant Citations
Reaction Type Formal insertion of a carbene into a C-H bond, mediated by a transition metal. rsc.orgrsc.org
Carbene Precursors Primarily diazo compounds (e.g., ethyl diazoacetate), N-tosylhydrazones. Current time information in Bangalore, IN.dicp.ac.cn
Common Catalysts Dirhodium carboxylates (e.g., Rh₂(OAc)₄), copper salts. rsc.orgdicp.ac.cn
Mechanism Formation of a transient metal carbene, followed by a concerted insertion into a C-H bond. rsc.orgcaltech.edusci-hub.se
Selectivity Control Influenced by the metal catalyst, ligands, and carbene substituents. Intramolecular variants often show high regioselectivity. Current time information in Bangalore, IN.caltech.edu

Stereochemical Control in Catalytic Cyclization Reactions

Catalytic cyclization reactions are fundamental to the synthesis of heterocyclic and carbocyclic frameworks. For substrates like this compound and its close analogs, achieving stereochemical control during cyclization is essential for producing specific, biologically relevant isomers.

A notable example of stereocontrolled cyclization is found in the synthesis of the alkaloid (±)-myrioxazine A, which uses 6-heptenenitrile as a starting material. nih.govub.edu This synthesis employs a tandem, one-pot cascade reaction that forms multiple rings with a high degree of stereoselectivity. nih.gov The sequence involves condensation, cyclization via N-alkylation, and an intramolecular dipolar cycloaddition. nih.govub.edu

The key to the stereochemical outcome is the final intramolecular [3+2] cycloaddition step. ub.edu After initial transformations, a cyclic nitrone intermediate is formed. This nitrone contains a dipole that reacts with the tethered alkene (the dipolarophile) in a highly diastereoselective manner. ub.edu The reaction is believed to proceed through a constrained, chair-like transition state, which dictates the relative configuration of the newly formed stereocenters in the fused tricyclic product. ub.edu This strategic use of an intramolecular cascade ensures that the desired stereochemistry is set reliably.

Other studies on unsaturated nitriles have also highlighted the importance of stereoelectronic factors in guiding cyclization outcomes. For instance, the cyclization of β-siloxy unsaturated nitriles can be directed to form either cis- or trans-decalin systems by choosing conditions that favor the formation of either an enolate or a nitrile anion intermediate, respectively. acs.orgnih.gov These examples underscore that the inherent electronic and conformational properties of nitrile-containing intermediates can be exploited to achieve remarkable levels of stereochemical control in the synthesis of complex cyclic molecules. nih.gov

Table 2: Stereoselective Cascade Cyclization of 6-Heptenenitrile Derivative

StepDescriptionKey FeatureRelevant Citations
1. Functionalization 6-Heptenenitrile is converted to an acyclic aldehyde bearing an alkyl chloride.Prepares substrate for cascade. ub.edu
2. Condensation The aldehyde reacts with hydroxylamine (B1172632) to form an oxime.Forms the nitrogen-containing precursor. ub.edu
3. Cyclization (N-Alkylation) The oxime undergoes intramolecular N-alkylation with the tethered alkyl chloride.Forms a cyclic nitrone intermediate. ub.edu
4. Dipolar Cycloaddition The cyclic nitrone undergoes an intramolecular [3+2] cycloaddition with the terminal alkene.A diastereoselective, ring-forming step that sets the final stereochemistry. ub.edu

Derivatization and Functionalization Strategies of 6 Methyl 6 Heptenenitrile

Synthesis of Novel Derivatives from 6-Methyl-6-heptenenitrile

The reactivity of both the nitrile and alkene functionalities, as well as the potential for modifications along the alkyl chain, enables the creation of a multitude of new molecules.

Modifications at the Nitrile Functionality

The nitrile group is a key site for transformation. One of the fundamental reactions is its hydrolysis to a carboxylic acid. For instance, heating this compound in a solution of sodium hydroxide (B78521) and methanol (B129727) results in the formation of the corresponding carboxylic acid. chemcraft.su

Enzymatic conversions also offer a mild and selective alternative to traditional chemical methods. researchgate.net Nitrilases can be employed to hydrolyze the nitrile group directly to a carboxylic acid, often under mild conditions, which can be advantageous for preserving other sensitive functional groups within the molecule. researchgate.net

Table 1: Selected Reactions at the Nitrile Functionality

Reactant Reagents and Conditions Product
This compound 25% NaOH, MeOH, reflux 6-Methyl-6-heptenoic acid
This compound Nitrilase, H₂O 6-Methyl-6-heptenoic acid

Functionalization of the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and functionalization reactions. rsc.org Photocatalytic hydrogen atom transfer (HAT) presents a modern approach for the direct functionalization of alkenes, allowing for the introduction of new groups under mild conditions. rsc.org

Another important reaction is hydrogenation. In the presence of a suitable catalyst, the double bond can be reduced to yield 6-methylheptanenitrile. This saturated nitrile can then be a precursor for other molecules, such as 6-methylheptan-2-one, a compound of interest in the fragrance and vitamin synthesis industries. google.com

Table 2: Functionalization Reactions of the Alkene Moiety

Reactant Reagents and Conditions Product
This compound Photocatalyst, H-atom donor Functionalized heptenenitrile derivative
This compound H₂, Heterogeneous catalyst 6-Methylheptanenitrile

Alkyl Chain Modifications and Ring Formation

The carbon chain of this compound can undergo cyclization reactions. For example, nickel-catalyzed arylative cyclization of 1,6-enynes can lead to the formation of five-membered rings. rsc.org While this compound is a 1,6-enyne analogue (considering the nitrile as an alkyne surrogate in some contexts), specific conditions would be required to facilitate such transformations. Intramolecular cyclization reactions, such as the Diels-Alder reaction, can also be envisioned, potentially leading to bicyclic products depending on the reaction partners and conditions. vanderbilt.edu

Exploration of Heterocyclic Compounds Derived from this compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Nitrogen-Containing Heterocycles

A variety of nitrogen-containing heterocycles can be synthesized from derivatives of this compound. pitt.eduresearchgate.net For instance, the reduction of the nitrile to a primary amine, followed by intramolecular reactions with a functionalized alkene, can lead to the formation of cyclic amines. The synthesis of nitrogen heterocycles often involves catalytic dehydrative cyclization or oxidative cycloaddition reactions. pitt.edu For example, β- or γ-hydroxy amides, which can be derived from this compound, can be converted to the corresponding nitrogen-containing heterocycles like oxazolines and oxazines. pitt.edu

Table 3: Examples of Nitrogen-Containing Heterocycles

Precursor derived from this compound Reaction Type Heterocyclic Product
γ-Hydroxy amide Dehydrative cyclization Oxazine derivative
Amino alcohol derivative Intramolecular cyclization Cyclic amine

Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles from this compound derivatives is also feasible. alfa-chemistry.com One common strategy is the oxa-Michael reaction, which can lead to the formation of five- and six-membered oxygen-containing rings like tetrahydropyrans and tetrahydrofurans. rsc.org For example, if the alkene moiety of this compound is first converted to an alcohol, subsequent intramolecular cyclization onto an activated form of the nitrile could potentially yield a lactone.

Advanced Analytical Methodologies for Characterization of 6 Methyl 6 Heptenenitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 6-methyl-6-heptenenitrile. By interacting with the molecule using different forms of electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. libretexts.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

In ¹H NMR, the signals correspond to the different types of protons in the molecule. The vinyl protons of the double bond are expected to appear in the downfield region, while the protons of the methyl and methylene (B1212753) groups will resonate at higher field strengths. Spin-spin coupling between adjacent non-equivalent protons provides further structural information by splitting the signals into multiplets (e.g., triplets, quartets), revealing the number of neighboring protons. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton. libretexts.org The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift, as do the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the alkyl chain and methyl group. organicchemistrydata.org The number of distinct peaks in the spectrum indicates the number of unique carbon environments in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
C1 (C≡N)-~119-124
C2 (-CH₂-C≡N)~2.3-2.5~17-20
C3 (-CH₂-)~1.6-1.8~25-28
C4 (-CH₂-)~1.5-1.7~28-31
C5 (-CH₂-)~2.0-2.2~33-36
C6 (=C(CH₃)-)-~140-145
C7 (=CH₂)~4.7-4.9~110-115
C8 (-CH₃)~1.7-1.9~22-25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. d-nb.info These techniques are complementary and provide characteristic "fingerprints" based on the functional groups present. mpg.de

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of the molecule. Key functional groups in this compound have distinct absorption bands. The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The C=C double bond shows a stretching vibration around 1650 cm⁻¹, and the C-H bonds of the alkene and alkane portions of the molecule will have stretching vibrations in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds. For this compound, the C=C and C≡N stretching vibrations are also observable in the Raman spectrum and can provide complementary information to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C≡NStretch2260-2240 (sharp, medium)Strong
C=CStretch~1650 (variable)Strong
=C-HStretch3100-3000Medium
C-H (sp³)Stretch3000-2850Medium
=C-HBend1000-650Weak

Mass Spectrometry (MS) and High-Resolution Variants

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.org When this compound is introduced into the mass spectrometer, it is ionized, typically by electron ionization (EI), to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. spectroscopyonline.com

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions is a unique signature of the molecule's structure. For this compound, common fragmentation pathways would include cleavage of the alkyl chain and loss of small neutral molecules. libretexts.org

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. ethz.ch This high precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for quantitative analysis. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. semanticscholar.org As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the positive identification of this compound even in complex matrices, such as in the analysis of volatile organic compounds from natural products. abjournals.org The retention time from the GC provides an additional layer of identification.

Liquid Chromatography (LC) and Multidimensional LC Techniques

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another versatile separation technique. nih.gov In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase, would be a suitable approach. chromatographyonline.com

Multidimensional liquid chromatography (MDLC or LCxLC) offers significantly enhanced separation power for highly complex samples. nist.govshimadzu.com In this approach, fractions from a first LC separation are transferred to a second, different LC column for further separation. chromatographyonline.com This "orthogonal" separation, based on different chemical properties (e.g., polarity and size), can resolve compounds that co-elute in a single-dimensional separation. nist.gov This is particularly useful for analyzing derivatives of this compound in complex biological or environmental samples.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, which exists as a liquid under standard conditions, direct analysis by single-crystal X-ray diffraction is not feasible. The technique fundamentally requires a well-ordered, single crystal. Therefore, to apply crystallographic methods, a suitable solid derivative of the parent molecule must be synthesized. Such derivatization aims to introduce functional groups that facilitate crystallization through strong intermolecular interactions like hydrogen bonding or the formation of stable, rigid coordination complexes.

While specific crystallographic data for derivatives of this compound are not prominently available in the literature, the characterization of related aliphatic nitriles provides a clear precedent for this analytical approach. A notable example is the synthesis and crystallographic analysis of organometallic derivatives formed from the reactions of aliphatic nitriles.

Case Study: Osmium-Amidate Complex from Aliphatic Nitrile Hydration

A relevant study demonstrates the catalytic hydration of aliphatic nitriles, such as pivalonitrile, using an osmium polyhydride catalyst. This reaction yields stable, crystalline products amenable to X-ray diffraction analysis. nih.govacs.orgunizar.es In one instance, the reaction of the osmium hexahydride complex, OsH₆(PⁱPr₃)₂, with pivalonitrile and water led to the formation of a trihydride osmium(IV) amidate derivative, OsH₃{κ²-N,O-[HNC(O)tBu]}(PⁱPr₃)₂. nih.govacs.org

This newly formed complex was isolated as colorless crystals suitable for single-crystal X-ray diffraction analysis. nih.govacs.org The resulting crystal structure provided unequivocal proof of the formation of the amidate group, which coordinates to the osmium center as a bidentate N,O-chelate ligand. nih.govacs.org The analysis revealed a distorted pentagonal bipyramidal geometry around the osmium atom, with the two bulky phosphine (B1218219) ligands occupying the axial positions. nih.gov

The crystallographic data for this derivative are crucial for understanding the mechanism of the catalytic hydration reaction. nih.govunizar.es The structure confirmed how the nitrile is transformed and stabilized by the metal center, offering insights that spectroscopic methods alone could not provide with such certainty.

Below are the detailed crystallographic data and selected structural parameters for the trihydride osmium(IV) amidate derivative.

Crystallographic Data for OsH₃{κ²-N,O-[HNC(O)tBu]}(PⁱPr₃)₂

ParameterValue
Formula C₂₃H₅₃NOOsP₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.345(2)
b (Å) 20.898(4)
c (Å) 13.593(3)
α (°) 90
β (°) 106.63(3)
γ (°) 90
Volume (ų) 2814.1(10)
Z (Molecules/unit cell) 4
CCDC Number 2057271

Data sourced from studies on osmium-catalyzed nitrile hydration. nih.gov

Selected Bond Distances and Angles

FeatureValue
Bite Angle (N-Os-O) (°) 57.47(10)
P-Os-P Angle (°) 171.79(2)

These parameters highlight the geometry of the chelated amidate ligand and the disposition of the phosphine ligands around the osmium center. nih.gov

This example underscores the power of X-ray crystallography in the characterization of derivatives. By converting a liquid nitrile into a crystalline organometallic complex, its structural features can be elucidated with high precision, providing foundational data for mechanistic studies and rational design of new chemical transformations.

Theoretical and Computational Chemistry Studies on 6 Methyl 6 Heptenenitrile

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy of a chemical system.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For 6-Methyl-6-heptenenitrile, DFT would be instrumental in determining its ground-state geometry, vibrational frequencies, and electronic properties.

A typical DFT study on this compound would involve geometry optimization using a functional like B3LYP, paired with a basis set such as 6-311G(d,p). nih.gov The results would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal key information about the molecule's reactivity. The HOMO location would indicate sites susceptible to electrophilic attack, while the LUMO would highlight sites for nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from a Hypothetical DFT Calculation

PropertyPredicted ValueMethod
Optimized Energy-386.5 HartreeB3LYP/6-311G(d,p)
HOMO Energy-6.8 eVB3LYP/6-311G(d,p)
LUMO Energy0.5 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap7.3 eVB3LYP/6-311G(d,p)
Dipole Moment3.5 DebyeB3LYP/6-311G(d,p)

This table is illustrative and presents typical data that would be generated from such a study.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for many systems, albeit at a significantly greater computational expense.

In the context of this compound, ab initio calculations would be employed to refine the energetic and structural data obtained from DFT. For instance, high-level ab initio methods could be used to precisely calculate the energy barriers for various reactions. Studies on similar α,β-unsaturated systems have utilized methods like MP2/6-31G(d) to investigate reaction mechanisms, demonstrating the utility of this approach for understanding complex chemical transformations. scielo.org.mx For a molecule like this compound, these methods could provide a benchmark for assessing the accuracy of different DFT functionals.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational chemistry provides a virtual laboratory to explore potential reaction pathways and identify the most likely mechanisms.

For this compound, several reaction types could be computationally investigated. Given its structure, it could participate in reactions at the nitrile group or the carbon-carbon double bond. For example, cycloaddition reactions are a common pathway for unsaturated systems. Theoretical studies on the [3+2] cycloaddition reactions of α,β-unsaturated selenoaldehydes with nitrones and nitrile oxides have successfully mapped out the potential energy surfaces and identified the most favorable reaction channels. scielo.org.mx A similar approach could be applied to this compound reacting with various dipolarophiles.

Another area of interest is transition-metal-catalyzed reactions. The copper-catalyzed transformation of terminal alkynes to alkenyl nitriles has been investigated using DFT, revealing a mechanism involving a 1,2-hydride shift. rsc.orgnih.govrsc.org While this compound is a product in this type of reaction, studying its subsequent reactions or its formation from other precursors would benefit from such computational elucidation. These studies involve locating transition states, which are the saddle points on the potential energy surface that connect reactants to products.

Table 2: Hypothetical Activation Energies for a [3+2] Cycloaddition Reaction of this compound

ReactantReaction PathwayTransition StateActivation Energy (kcal/mol)Computational Method
NitronePath A (Regioisomer 1)TS115.2B3LYP/6-311+G(d,p)
NitronePath B (Regioisomer 2)TS218.5B3LYP/6-311+G(d,p)
Nitrile OxidePath C (Regioisomer 1)TS312.8B3LYP/6-311+G(d,p)
Nitrile OxidePath D (Regioisomer 2)TS416.1B3LYP/6-311+G(d,p)

This table is illustrative and presents typical data that would be generated from such a study.

Computational chemistry can predict the selectivity (regio-, chemo-, and stereoselectivity) of a reaction by comparing the activation energies of different possible pathways. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product. This has been successfully applied in studies of nickel-catalyzed hydrocyanation, where DFT computations rationalized the observed regioselectivity. researcher.life

For this compound, if it were to undergo a reaction like hydrohalogenation, computations could predict whether the halogen adds to the C6 or C7 position by calculating the energies of the transition states for both pathways. The relative energies can then be used in the context of transition state theory to estimate the branching ratios of the products, which in turn relates to the reaction yield under kinetic control.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com This is particularly important for flexible molecules like this compound.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational space. copernicus.org For this compound, the aliphatic chain allows for a multitude of conformations. An MD simulation would reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent), the timescales of conformational changes, and the energy barriers between different rotamers. researchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The results of such simulations are often analyzed by clustering the trajectory to identify the most populated conformational states.

Table 3: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

Conformer ClusterPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle (C3-C4-C5-C6)
1 (Extended)450.00~180°
2 (Gauche 1)250.85~60°
3 (Gauche 2)250.85~-60°
4 (Folded)52.10~0°

This table is illustrative and presents typical data that would be generated from such a study.

Q & A

Q. What interdisciplinary approaches address research gaps in this compound applications?

  • Methodological Answer : Integrate toxicology (e.g., EPA HPV Challenge data), environmental science (degradation pathways), and materials science (polymer compatibility). For example, hybrid studies combining metabolomics and lifecycle assessment (LCA) could evaluate ecological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.